Mesembrenol

Beschreibung

Historical Background and Discovery

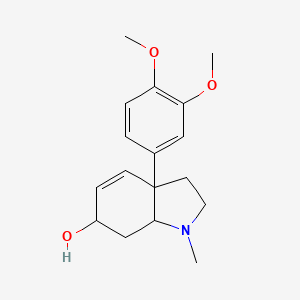

The compound 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol, commonly known as mesembranol, was first isolated from plants of the genus Sceletium (family Aizoaceae) in the late 19th century. Initial reports of its discovery trace back to Meiring’s 1898 investigation of Sceletium tortuosum, where crude alkaloid mixtures were found to induce physiological responses in animal models. Subsequent work by Zwicky (1914) and Jeffs et al. (1970s) expanded the characterization of mesembranol alongside related alkaloids such as mesembrine and mesembrenone. Its structural elucidation was achieved through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, confirming its tricyclic indole backbone with a hydroxyl substitution at position 6.

Nomenclature and Identification

IUPAC Naming

The systematic IUPAC name for this compound is (3aS,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyloctahydro-1H-indol-6-ol , reflecting its stereochemistry at the 3a, 6, and 7a positions.

Synonyms and Alternative Designations

Mesembranol is referenced under multiple aliases:

Position within Mesembrine-Type Alkaloids

Mesembranol belongs to the mesembrine alkaloid family, characterized by a pyrrolo[1,2-a]azepine core fused to a substituted benzene ring. Key structural distinctions include:

- A hydroxyl group at C6, absent in mesembrine.

- Two methoxy groups at positions 3 and 4 of the phenyl ring, shared with mesembrenone.

- Methylation at the indole nitrogen, a feature conserved across Sceletium alkaloids.

Comparative analysis shows mesembranol is biosynthetically derived from mesembrine via hydroxylation, a pathway corroborated by in vitro studies of Sceletium extracts.

Significance in Phytochemical Research

Mesembranol has emerged as a critical subject in natural product chemistry due to:

- Biosynthetic Insights : Its hydroxylation pattern provides clues about cytochrome P450 enzyme activity in Sceletium species.

- Pharmacological Probes : While less studied than mesembrine, mesembranol exhibits moderate serotonin reuptake inhibition (SRI) and phosphodiesterase-4 (PDE4) inhibition, making it a tool for neuropharmacology.

- Chemotaxonomic Marker : Variations in mesembranol content help differentiate Sceletium chemotypes, such as the "tortuosum" versus "émarcidum" groups.

Table 1: Key Phytochemical Properties

Research on mesembranol has also informed synthetic strategies, such as the 1994 chiral synthesis starting from D-glucose, which leveraged Ferrier carbocyclization to construct its cyclohexane ring. These advances underscore its role in bridging traditional ethnobotany and modern drug discovery.

Eigenschaften

IUPAC Name |

3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBHZMSTECYZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol typically involves multiple steps. One common method includes the Claisen-Schmidt condensation followed by cyclization reactions. For instance, the condensation of 3,4-dimethoxybenzaldehyde with an appropriate ketone under basic conditions can yield an intermediate, which is then cyclized to form the tetrahydroindole structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions such as microwave-assisted synthesis to enhance yield and reduce reaction times. The use of catalysts and specific solvents can also play a crucial role in scaling up the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3a-(3,4-Dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.

Common Reagents and Conditions

Common reagents include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

3a-(3,4-Dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved can include signal transduction cascades or metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Tetrahydroindole Derivatives

- 3a-(3,4-Dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one (CAS 69687-97-4): This analogue differs by replacing the 6-hydroxyl group with a ketone (6-one). Both compounds share the 3,4-dimethoxyphenyl group, which is associated with enhanced cytotoxic activity in related molecules .

- Compounds 3z and 3aa (Indole-Benzoxepine Hybrids): These derivatives feature fused indole-benzoxepine scaffolds with bulky substituents (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl).

Dimethoxyphenyl-Containing Compounds

trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 8 and 9) :

These dimers, isolated from Dryopteris fragrans, share the 3,4-dimethoxyphenyl moiety and exhibit potent cytotoxicity (IC₅₀: 2.73–24.14 μM against A549, MCF7, and HepG2 cell lines). The dimeric structure and styryl group enhance planar stacking interactions, a feature absent in the target compound .- Curcumin Derivatives with 3,4-Dimethoxyphenyl Groups: Substituents at this position improve cytotoxic activity (e.g., compound 10 in , IC₅₀ < 10 μM against HCT-15 and K562 cells). The β-diketone-to-heterocycle substitution (e.g., pyrazole) further enhances potency, suggesting that the tetrahydroindole core of the target compound may offer steric advantages over planar curcuminoids .

Functional Group Impact

Hydroxyl Group at 6-Position

The 6-hydroxyl group in the target compound contrasts with ketone or methoxy groups in analogues (e.g., CAS 69687-97-4). Hydroxyl groups are often associated with antioxidant activity, as seen in compound 7 (), which outperformed curcumin and quercetin in TBARS assays. However, the target compound’s hydroxyl is part of a rigid bicyclic system, which may limit its radical-scavenging capacity compared to flexible phenolic compounds .

3,4-Dimethoxyphenyl Substituent

This group is a recurring pharmacophore in cytotoxic agents. For example:

- Compound 8 (): IC₅₀ = 3.12 ± 0.45 μM against MCF7 cells.

- Compound 10 (): IC₅₀ = 7.89 ± 1.2 μM against K562 cells.

The methoxy groups enhance lipophilicity and membrane penetration, though steric effects from the tetrahydroindole core may moderate this in the target compound .

Comparative Data Table

Biologische Aktivität

The compound 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol , a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the synthesis and biological evaluation of this compound, focusing on its antimicrobial activity and cytotoxicity.

Synthesis

The synthesis of 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol typically involves multi-step organic reactions. The initial steps include the formation of the indole core followed by functionalization with the 3,4-dimethoxyphenyl group. Analytical techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol exhibits significant antimicrobial properties. The compound was tested against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.8 |

| Pseudomonas aeruginosa | 0.21 |

The compound showed particularly strong activity against Pseudomonas aeruginosa with an MIC of 0.21 μg/mL , indicating its potential as an effective antimicrobial agent against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays were performed using human cell lines to assess the safety profile of the compound. The results indicated that while the compound exhibits antimicrobial activity, it also has a cytotoxic effect on human cells.

Table 2: Cytotoxicity of 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol

| Cell Line | IC50 (μM) |

|---|---|

| Human epidermal keratinocytes (HaCat) | 10 |

| Normal murine fibroblasts (BALB/c 3T3) | 15 |

The IC50 values suggest that the compound is more toxic to HaCat cells compared to BALB/c 3T3 cells . This differential toxicity highlights the need for further investigation into its safety and therapeutic window.

The proposed mechanism of action for 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol involves interaction with bacterial cell membranes and inhibition of vital cellular processes. Computational docking studies suggest that this compound fits well into active sites of key bacterial enzymes such as MurD and DNA gyrase . These interactions may disrupt cell wall synthesis and DNA replication in bacteria.

Case Studies

In a recent case study involving clinical strains of Staphylococcus aureus , treatment with this indole derivative resulted in significant reductions in biofilm formation and bacterial viability. The study highlighted its potential application in treating biofilm-associated infections which are notoriously difficult to manage due to their resistance to conventional antibiotics .

Q & A

Q. What are the optimized synthetic routes for 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol, and how can intermediates be characterized?

- Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aromatic substituents (e.g., 3,4-dimethoxyphenyl groups) to the indole scaffold . Key intermediates should be purified via gradient chromatography (e.g., ISCO max systems) and characterized using / NMR and HRMS to confirm regiochemistry and stereochemistry . Recrystallization from ethanol/DMF mixtures may improve purity, as demonstrated in analogous indole derivatives .

Q. How can researchers validate the structural integrity of this compound under varying experimental conditions?

- Methodological Answer: Use dynamic NMR experiments to monitor conformational changes in the tetrahydroindol ring system under thermal or solvent polarity gradients. X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for the 3a,7a-dihydro positions. Comparative analysis with structurally related compounds (e.g., 3-benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one) can identify torsional strain or hydrogen-bonding patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer: Conduct in vitro assays targeting receptors or enzymes with known affinity for indole derivatives. For example:

- Enzyme inhibition: Screen against kinases or monoamine oxidases using fluorometric or colorimetric substrates.

- Cellular cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC calculations .

- Receptor binding: Radioligand displacement assays for serotonin or dopamine receptors, given structural similarities to bioactive indoles .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the 3a,7a-dihydro positions, and what catalysts are effective?

- Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., vanadium-catalyzed epoxidation) can induce stereocontrol. For example, (3aR,8aS)-configured indole derivatives have been synthesized using chiral Pd catalysts with XPhos ligands, achieving >75% enantiomeric excess (ee) . Optimize reaction parameters (solvent, temperature, catalyst loading) via DoE (Design of Experiments) to maximize yield and ee.

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

- Methodological Answer: Combine DFT calculations (e.g., B3LYP/6-31G*) with molecular docking to map electronic properties (e.g., HOMO/LUMO energies) and binding poses. For instance:

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

- Methodological Answer: Perform accelerated stability studies under ICH guidelines:

- pH stability: Monitor degradation via HPLC in buffers (pH 1–13) at 40°C/75% RH. Acidic conditions may hydrolyze the tetrahydroindol ring, while alkaline conditions could oxidize the 6-hydroxy group .

- Solvent effects: Store in anhydrous DMSO or ethanol at -20°C; avoid aqueous solutions due to potential dimerization via Michael addition .

Q. What strategies resolve contradictions in biological data across studies (e.g., conflicting EC50_{50}50 values)?

- Methodological Answer: Standardize assay protocols and validate compound purity (≥95% by HPLC). For example:

- Batch variability: Use HRMS and NMR to confirm batch-to-batch consistency.

- Assay interference: Test for fluorescence/quenching artifacts in cell-based assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Follow GHS Category 4 guidelines (acute toxicity):

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for weighing and synthesis.

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.